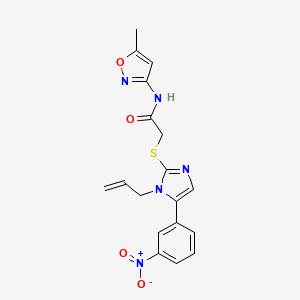
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an imidazole ring, a thio group, and an isoxazole moiety, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound through various studies, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H18N4O3S, with a molecular weight of approximately 394.4 g/mol. The structure includes significant functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 1235082-18-4 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amines.
- Introduction of Functional Groups : The nitrophenyl group is introduced via nitration reactions, while the isoxazole moiety can be synthesized through cyclization reactions involving suitable precursors.
- Thioether Formation : The final product is formed through coupling reactions between the imidazole and isoxazole components.
Biological Activity
Research has shown that compounds containing imidazole and isoxazole rings exhibit a range of biological activities, including:
Antimicrobial Activity
Studies indicate that similar imidazole derivatives possess significant antimicrobial properties. For instance, compounds with thio groups have been reported to inhibit bacterial growth by interfering with cell wall synthesis or protein function . The specific mechanisms may include:
- Inhibition of bacterial enzymes critical for cell wall biosynthesis.
- Disruption of protein synthesis pathways.
Anticancer Potential
There is emerging evidence suggesting that imidazole derivatives can exhibit anticancer activity. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
Compounds similar to this compound have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity may be linked to their ability to modulate pathways such as NF-kB signaling.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity : A series of imidazole derivatives were tested against various bacterial strains, demonstrating effective inhibition at low concentrations, suggesting potential for development as new antibiotics .
- Anticancer Research : In vitro studies on similar thioamide compounds revealed significant cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.
- Anti-inflammatory Mechanisms : Research has demonstrated that certain derivatives can significantly reduce levels of inflammatory markers in animal models, highlighting their therapeutic potential in treating inflammatory diseases .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-3-7-22-15(13-5-4-6-14(9-13)23(25)26)10-19-18(22)28-11-17(24)20-16-8-12(2)27-21-16/h3-6,8-10H,1,7,11H2,2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCGUODNOCXBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














